molecular formula C13H22ClNO B1380621 [2-(2-Tert-butylphenoxy)ethyl](methyl)amine hydrochloride CAS No. 1628167-50-9

[2-(2-Tert-butylphenoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B1380621
CAS No.: 1628167-50-9
M. Wt: 243.77 g/mol
InChI Key: MACSRLXIWPZDRX-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)ethylamine hydrochloride is a chemical compound with the CAS number 1628167-50-9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenoxy)ethylamine hydrochloride typically involves the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce 2-(2-Tert-butylphenoxy)ethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenoxy)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Tert-butylphenoxy)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of similar compounds or to develop new biochemical assays.

Medicine

In medicine, 2-(2-Tert-butylphenoxy)ethylamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Tert-butylphenoxy)ethyl]amine
  • 2-(2-Tert-butylphenoxy)ethylamine
  • 2-(2-Tert-butylphenoxy)ethylamine

Uniqueness

Compared to similar compounds, 2-(2-Tert-butylphenoxy)ethylamine hydrochloride has unique properties that make it particularly useful in research and industrial applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable tool in various scientific studies.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,3)11-7-5-6-8-12(11)15-10-9-14-4;/h5-8,14H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACSRLXIWPZDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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